Magnesium, chloro-1H-pyrrol-1-yl-
Description
Properties
CAS No. |
66202-46-8 |
|---|---|
Molecular Formula |
C4H4ClMgN |
Molecular Weight |
125.84 g/mol |
IUPAC Name |
magnesium;pyrrol-1-ide;chloride |
InChI |
InChI=1S/C4H4N.ClH.Mg/c1-2-4-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 |
InChI Key |
YZUTWJDHXYNRFI-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[N-]C=C1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium, chloro-1H-pyrrol-1-yl- typically involves the reaction of magnesium with chloro-1H-pyrrole. One common method is the Grignard reaction, where magnesium metal reacts with an alkyl or aryl halide in the presence of an ether solvent to form a Grignard reagent. This reagent can then react with chloro-1H-pyrrole to form the desired compound.
Industrial Production Methods
Industrial production of Magnesium, chloro-1H-pyrrol-1-yl- often involves large-scale Grignard reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process typically involves the use of high-purity magnesium and chloro-1H-pyrrole, along with anhydrous ether solvents to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions
Magnesium, chloro-1H-pyrrol-1-yl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced to form magnesium metal and chloro-1H-pyrrole.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Magnesium oxide and various organic by-products.
Reduction: Magnesium metal and chloro-1H-pyrrole.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
Magnesium, chloro-1H-pyrrol-1-yl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of metalloproteins and enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Magnesium, chloro-1H-pyrrol-1-yl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The magnesium atom can coordinate with other molecules, facilitating the formation or breaking of chemical bonds. This coordination ability makes it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Stability
- Grignard Reagents (e.g., CH₃MgCl): Traditional Grignard reagents exhibit high nucleophilicity but are moisture-sensitive.
- Magnesium Sulfate (MgSO₄): A widely used inorganic magnesium compound (referenced in medical applications, as seen in ’s survey on anesthesia ). Unlike the organometallic "Magnesium, chloro-1H-pyrrol-1-yl-", MgSO₄ is ionic, water-soluble, and non-reactive in organic synthesis, highlighting the functional dichotomy between medicinal and synthetic magnesium compounds.
- Magnesium Chloride (MgCl₂): As a simple salt, MgCl₂ lacks the organic ligands present in "Magnesium, chloro-1H-pyrrol-1-yl-", making it unsuitable for organometallic reactions. However, its high abundance and low cost (implied by ’s production data ) contrast with the niche, specialized production of organomagnesium derivatives.
Production Trends
highlights global magnesium compound production from 1913–2015, dominated by industrial salts (MgO, MgCl₂) and medical-grade MgSO₄ .
Data Tables
Table 1: Key Properties of Selected Magnesium Compounds
| Compound | Type | Reactivity | Primary Applications | Production Scale (Relative) |
|---|---|---|---|---|
| Magnesium, chloro-1H-pyrrol-1-yl- | Organometallic | Moderate | Catalysis, Synthesis | Low (Specialized) |
| MgSO₄ | Inorganic salt | Non-reactive | Medicine, Agriculture | High |
| CH₃MgCl (Grignard) | Organometallic | High | Organic synthesis | Moderate |
| MgCl₂ | Inorganic salt | Low | Industrial processes | Very High |
Table 2: Global Production Trends (1913–2015)
| Year Range | Dominant Compounds | Notes |
|---|---|---|
| 1913–1950 | MgO, MgCl₂ | Early industrial uses |
| 1950–2000 | MgSO₄, Mg(OH)₂ | Expansion in medical applications |
| 2000–2015 | High-purity Mg salts | Growth in pharmaceuticals |
Research Findings and Gaps
- Synthetic Utility : The pyrrole ligand’s electronic effects warrant further exploration for catalytic applications, contrasting with the well-documented uses of MgSO₄ in medicine .
- Production Challenges: ’s data underscores the industrial dominance of inorganic magnesium compounds, leaving organomagnesium derivatives understudied in large-scale contexts .
Q & A
Q. What synthetic routes are effective for preparing Magnesium, chloro-1H-pyrrol-1-yl-, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves reacting magnesium chloride with pyrrolyl ligands in ethereal solvents under inert atmospheres. Key parameters include stoichiometric ratios (e.g., 1:1 Mg:ligand), temperature control (0–25°C), and solvent choice (THF or glymes) to stabilize the complex. Evidence from magnesium chloride coordination studies in ethereal media highlights the importance of solvent polarity in minimizing side reactions . Yield optimization may require iterative adjustments to reaction time and purification via recrystallization or column chromatography.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing Magnesium, chloro-1H-pyrrol-1-yl-?
- Methodological Answer :
- FTIR : Identifies ligand coordination via shifts in N–Mg and C–Cl vibrational modes.
- NMR (¹H/¹³C) : Resolves pyrrolyl proton environments and confirms ligand integrity.
- Elemental Analysis : Quantifies Mg and Cl content; the silver chloride turbidimetric method (GB/T 13748.18-2005) is standardized for chlorine determination in magnesium complexes .
- X-ray Diffraction : Resolves crystal structure; SHELX software is widely used for refinement, though challenges arise with low-resolution data or twinned crystals .
Q. How can researchers assess the solubility and stability of Magnesium, chloro-1H-pyrrol-1-yl- in different solvents?
- Methodological Answer : Conduct gravimetric or UV-Vis solubility assays in aprotic solvents (e.g., DMSO, THF) under controlled humidity. Stability tests should monitor decomposition via periodic NMR or HPLC over 24–72 hours. Evidence from electrolyte studies suggests that moisture-free environments and chelating additives (e.g., crown ethers) enhance stability in polar solvents .
Advanced Research Questions
Q. What factors influence the electrochemical behavior of Magnesium, chloro-1H-pyrrol-1-yl- in non-aqueous battery electrolytes, and how can interfacial stability be improved?
- Methodological Answer : The Mg²⁺ desolvation barrier and ligand dissociation kinetics dictate redox efficiency. Cyclic voltammetry (CV) and impedance spectroscopy (EIS) are critical for evaluating overpotential and charge-transfer resistance. Studies on Mg-ion electrolytes recommend using weakly coordinating anions (e.g., TFSI⁻) and optimizing salt concentration (0.5–1.0 M) to mitigate passivation .
Q. How do computational models align with experimental data for the electronic structure of Magnesium, chloro-1H-pyrrol-1-yl- derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals and Mg–ligand bond lengths. Validation against X-ray crystallographic data (refined via SHELXL ) reveals discrepancies in solvated vs. unsolvated structures. Hybrid functionals (e.g., B3LYP) with dispersion corrections improve accuracy for non-covalent interactions .
Q. What experimental strategies address contradictions in reported solubility and reactivity data for Magnesium, chloro-1H-pyrrol-1-yl-?
- Methodological Answer : Discrepancies often arise from variations in solvent purity, trace water content, or measurement techniques. Standardized protocols (e.g., ASTM methods) for solvent drying and inert-atmosphere handling are critical. Replicate studies using multiple characterization tools (e.g., DSC for thermal stability, ICP-OES for Mg quantification) enhance reproducibility .
Q. How does the ligand geometry of pyrrolyl derivatives affect the catalytic activity of Magnesium, chloro-1H-pyrrol-1-yl- in cross-coupling reactions?
- Methodological Answer : Steric hindrance from substituents on the pyrrolyl ring modulates catalytic sites. Kinetic studies (e.g., monitoring reaction rates via GC-MS) paired with XAS (X-ray Absorption Spectroscopy) can correlate ligand structure with Mg center accessibility. Evidence from organometallic catalysis highlights planar ligand arrangements as favorable for substrate binding .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., XRD + NMR) and report solvent purity, humidity, and instrumentation parameters.
- Experimental Design : For reproducibility, pre-dry solvents over molecular sieves and use Schlenk-line techniques for air-sensitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
